Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

Catalog No.
S3094995
CAS No.
2490404-59-4
M.F
C11H16N2O3
M. Wt
224.26
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

CAS Number

2490404-59-4

Product Name

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

IUPAC Name

tert-butyl 3-(3-formylpyrazol-1-yl)propanoate

Molecular Formula

C11H16N2O3

Molecular Weight

224.26

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)5-7-13-6-4-9(8-14)12-13/h4,6,8H,5,7H2,1-3H3

InChI Key

AHCUTZZJPXRMLS-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)CCN1C=CC(=N1)C=O

Solubility

not available

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate is an organic compound that features a tert-butyl ester functional group combined with a pyrazole moiety. This compound is notable for its structural complexity, which includes a five-membered heterocyclic ring (the pyrazole) that is substituted with a formyl group. The presence of the tert-butyl group enhances the lipophilicity of the compound, making it suitable for various applications in medicinal chemistry and organic synthesis.

, including:

  • Nucleophilic Addition: The carbonyl carbon can react with nucleophiles, leading to the formation of alcohols or amines.
  • Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles, forming more complex structures.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed to yield the corresponding acid and alcohol.

Compounds containing pyrazole rings have been extensively studied for their biological activities. Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate may exhibit various pharmacological properties, including:

  • Anti-inflammatory: Pyrazole derivatives are known for their anti-inflammatory effects and may inhibit cyclooxygenase enzymes.
  • Antimicrobial: Some pyrazole compounds have shown activity against bacterial and fungal strains.
  • Anticancer: Pyrazole derivatives are being explored for their potential in cancer therapy due to their ability to modulate various biological pathways.

The synthesis of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate typically involves several steps:

  • Formation of Pyrazole: The initial step may involve the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole ring.
  • Esterification: The resulting pyrazole can then be esterified with tert-butyl propanoate using acid catalysis or coupling agents like DCC (dicyclohexylcarbodiimide).
  • Formylation: A formyl group can be introduced via Vilsmeier-Haack or similar formylation methods.

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate has potential applications in various fields:

  • Medicinal Chemistry: As a scaffold for drug development, particularly in anti-inflammatory and anticancer agents.
  • Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Potential use in developing agrochemicals due to its biological activity.

Studies on interaction mechanisms involving tert-butyl 3-(3-formylpyrazol-1-yl)propanoate are crucial for understanding its pharmacodynamics. Potential interactions include:

  • Protein Binding Studies: Understanding how this compound binds to target proteins can provide insights into its efficacy and safety profile.
  • Enzyme Inhibition Studies: Investigating its ability to inhibit specific enzymes involved in inflammatory pathways or cancer progression.

Tert-butyl 3-(3-formylpyrazol-1-yl)propanoate shares structural similarities with several other compounds that also contain pyrazole moieties or tert-butyl esters. Here are some comparable compounds:

Compound NameStructureUnique Features
Tert-butyl 3-(5-(2-formylphenyl)picolinamido)propanoateStructureContains a picolinamide moiety, potentially enhancing biological activity.
Tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole))propanoate-Incorporates an amino-substituted benzo[d]oxazole, indicating possible diverse pharmacological effects.
Tert-butyl 3-(2-(piperazin-1-ylethoxy))propanoate-Features a piperazine ring, known for its role in enhancing solubility and bioavailability.

The uniqueness of tert-butyl 3-(3-formylpyrazol-1-yl)propanoate lies in its specific combination of structural elements that may confer distinct biological activities and synthetic utility compared to these similar compounds.

XLogP3

0.8

Dates

Modify: 2023-08-18

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